6-Cloro-4-(trifluorometil)piridin-3-amina

Descripción general

Descripción

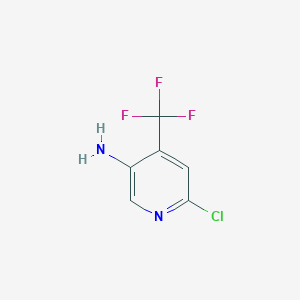

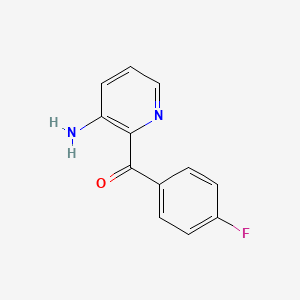

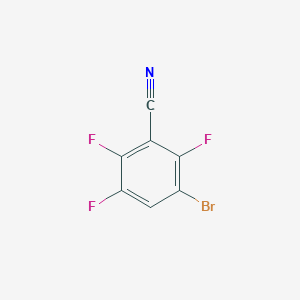

6-Chloro-4-(trifluoromethyl)pyridin-3-amine is an organic compound with the molecular formula C6H4ClF3N2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 6-Chloro-4-(trifluoromethyl)pyridin-3-amine, is a topic of ongoing research. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine consists of a pyridine ring with a trifluoromethyl group and an amine group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine include a molecular weight of 196.558, a density of 1.5±0.1 g/cm3, a boiling point of 278.5±35.0 °C at 760 mmHg, and a flash point of 122.2±25.9 °C .

Aplicaciones Científicas De Investigación

Aplicaciones Agroquímicas

Las trifluorometilpiridinas, que incluyen la 6-Cloro-4-(trifluorometil)piridin-3-amina, son motivos estructurales clave en los ingredientes agroquímicos activos . Se utilizan en la protección de los cultivos contra las plagas . El fluazifop-butilo fue el primer derivado de trifluorometilpiridina introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen trifluorometilpiridina han adquirido nombres comunes ISO .

Aplicaciones Farmacéuticas

Las trifluorometilpiridinas también se utilizan en las industrias farmacéutica y veterinaria . Se ha concedido la aprobación de comercialización a cinco productos farmacéuticos y dos veterinarios que contienen el grupo trifluorometilpiridina, y muchos candidatos se encuentran actualmente en ensayos clínicos .

Síntesis de Moléculas Novedosas

La this compound puede actuar como reactivo en la síntesis de nuevas moléculas híbridas de imidazo[1,2-a]piridina-cumarina . Estas moléculas son inhibidores potenciales de NS5B, que podrían utilizarse en el tratamiento de la hepatitis C .

Producción de Productos Comerciales

La 3-(trifluorometil)piridina (2,3-CTF), que se puede producir utilizando this compound, se utiliza para producir varios productos comerciales .

Medicamentos Aprobados por la FDA

Los medicamentos que contienen el grupo trifluorometil, que incluyen los derivados de la this compound, han sido aprobados por la FDA . Estos medicamentos se utilizan para diversas enfermedades y trastornos .

Nuevos Procesos Químicos

La this compound se puede utilizar en nuevos procesos químicos para producir otros compuestos . Por ejemplo, se puede utilizar en la producción de 2-(3,5-bis(trifluorometil)fenil)-N-(6-cloro-4-(4-fluoro-2-metilfenil)piridin-3-il)-N,2-dimetilpropanamida .

Mecanismo De Acción

Direcciones Futuras

The demand for TFMP derivatives, including 6-Chloro-4-(trifluoromethyl)pyridin-3-amine, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Análisis Bioquímico

Biochemical Properties

6-Chloro-4-(trifluoromethyl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the trifluoromethylation process, which is crucial in the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its activity.

Cellular Effects

The effects of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the metabolic pathways of pyridine derivatives . Additionally, it can alter cellular metabolism by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites within the cell.

Molecular Mechanism

At the molecular level, 6-Chloro-4-(trifluoromethyl)pyridin-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in the trifluoromethylation process by binding to their active sites . This binding interaction can result in changes in gene expression, further influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-4-(trifluoromethyl)pyridin-3-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

6-Chloro-4-(trifluoromethyl)pyridin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in the metabolism of pyridine derivatives . These interactions can lead to changes in the levels of specific metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-5-1-3(6(8,9)10)4(11)2-12-5/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQCRBPWLAGKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid](/img/structure/B1449669.png)